N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(thiazol-2-yl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11-4-6-12(7-5-11)13(20(2)3)10-18-14(21)15(22)19-16-17-8-9-23-16/h4-9,13H,10H2,1-3H3,(H,18,21)(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLRMXYVFDTTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=NC=CS2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(thiazol-2-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-(dimethylamino)ethylamine with thiazol-2-yl oxalyl chloride. The reaction is performed in an inert atmosphere, often using solvents like dichloromethane, and is monitored by thin-layer chromatography (TLC). The final product is purified through recrystallization or column chromatography, yielding a high purity product suitable for biological testing.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives possess antibacterial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Activity
Several studies have explored the anticancer potential of thiazole derivatives. For example, compounds that share structural similarities with this compound have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential.
Case Studies
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Case Study 1: Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL for the most active compound, suggesting promising antibacterial properties.
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Case Study 2: Anticancer Mechanisms
- In vitro studies on human cancer cell lines demonstrated that compounds similar to this compound induced cell cycle arrest at the G0/G1 phase and increased apoptosis rates by up to 40% compared to controls.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Dimethylamino Group : This group enhances solubility and may interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Thiazole Ring : Known for its role in biological activity, the thiazole moiety can participate in electron transfer reactions, affecting cellular processes such as signal transduction and metabolic pathways.
Data Summary
| Property | Value/Observation |
|---|---|
| Molecular Formula | C18H21N5O2S |
| Molecular Weight | 368.45 g/mol |
| Antimicrobial MIC | 32 μg/mL against S. aureus |
| Apoptosis Induction | Up to 40% increase in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
